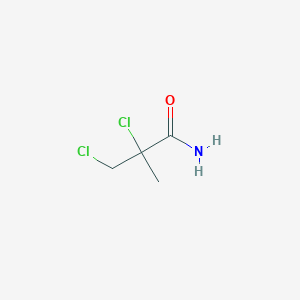
2,3-Dichloro-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-2-methylpropanamide is an organic compound with the molecular formula C4H7Cl2NO It is a derivative of propanamide, characterized by the presence of two chlorine atoms and a methyl group attached to the second and third carbon atoms of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2-methylpropanamide typically involves the chlorination of 2-methylpropanamide. One common method is the reaction of 2-methylpropanamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The compound can be reduced to form 2-methylpropanamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 2-Hydroxy-2-methylpropanamide.
Reduction: 2-Methylpropanamide.
Oxidation: 2,3-Dichloro-2-methylpropanoic acid.
Scientific Research Applications
2,3-Dichloro-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-2-methylpropanamide involves its interaction with specific molecular targets. The chlorine atoms and the amide group play a crucial role in its reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropropanamide: Lacks the methyl group present in 2,3-Dichloro-2-methylpropanamide.
2-Chloro-2-methylpropanamide: Contains only one chlorine atom.
2,3-Dibromo-2-methylpropanamide: Bromine atoms replace chlorine atoms.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties. This combination allows for specific reactivity patterns and interactions that are not observed in its analogs.
Properties
CAS No. |
7017-20-1 |
|---|---|
Molecular Formula |
C4H7Cl2NO |
Molecular Weight |
156.01 g/mol |
IUPAC Name |
2,3-dichloro-2-methylpropanamide |
InChI |
InChI=1S/C4H7Cl2NO/c1-4(6,2-5)3(7)8/h2H2,1H3,(H2,7,8) |
InChI Key |
KVIZYHWPRCTUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


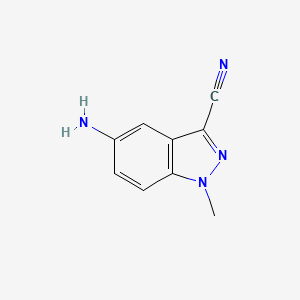

![[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B13985207.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)
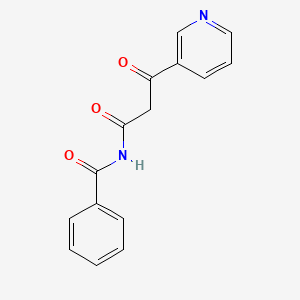
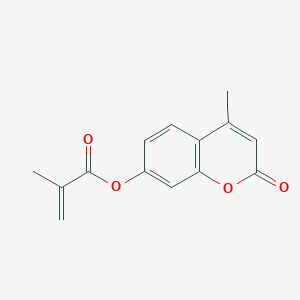

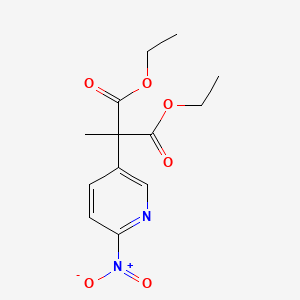
![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)
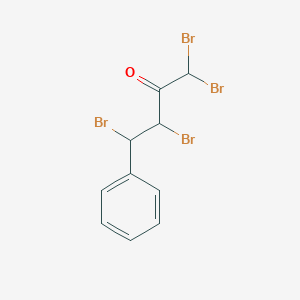
![Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13985252.png)
![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)


